Cas no 2391036-27-2 (4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine)
![4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine structure](https://www.kuujia.com/scimg/cas/2391036-27-2x500.png)
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-[4-(4-Pyridinylmethyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- 2391036-27-2
- F6619-5078
- 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
- AKOS040709332
- 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
-
- Inchi: 1S/C18H24N6/c1-2-10-24(9-1)18-20-8-5-17(21-18)23-13-11-22(12-14-23)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2
- InChI Key: AGZPRGAJFZNHRO-UHFFFAOYSA-N
- SMILES: N1(CC2C=CN=CC=2)CCN(C2C=CN=C(N=2)N2CCCC2)CC1
Computed Properties
- Exact Mass: 324.20624479g/mol
- Monoisotopic Mass: 324.20624479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 48.4Ų
Experimental Properties
- Density: 1.222±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 530.1±60.0 °C(Predicted)
- pka: 9.79±0.50(Predicted)
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-5078-1mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-5078-2μmol |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-3mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-5mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-5μmol |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-40mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6619-5078-25mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-30mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-75mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6619-5078-15mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 15mg |
$133.5 | 2023-09-07 |
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine Related Literature
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
3. Book reviews
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Additional information on 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine (CAS No. 2391036-27-2): A Comprehensive Overview
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine (CAS No. 2391036-27-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities, including antiviral, antibacterial, and antifungal properties. The unique structural features of this compound, particularly the presence of a pyridine ring and piperazine moiety, contribute to its pharmacological profile and make it a promising candidate for further research and development.
The molecular structure of 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine consists of a central pyrimidine core, which is substituted with a piperazine ring at the 4-position and a pyrrolidine ring at the 2-position. The pyridine ring is attached to the piperazine moiety via a methyl linker, creating a highly functionalized and versatile scaffold. This structural arrangement allows for multiple points of interaction with biological targets, making it an attractive candidate for drug discovery efforts.
Recent studies have highlighted the potential of 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes or host cell factors.
In addition to its antiviral properties, 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt specific signaling pathways that are often dysregulated in cancer cells.
The pharmacokinetic properties of 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine have been extensively studied to assess its suitability as a therapeutic agent. Data from animal models indicate that this compound has favorable oral bioavailability and a reasonable half-life, suggesting that it could be administered orally for chronic conditions. Furthermore, the compound has shown low toxicity in preclinical safety studies, which is a crucial factor for its advancement into clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for phase II trials, which will further investigate the compound's therapeutic potential in specific patient populations.
The future outlook for 4-{4-[(Pyridin)-4-y)methyl]piperazin-1-y)-2-(pyrrolidin-1-y))pyrimidine (CAS No. 2391036-27-2) is highly promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve drug delivery and patient compliance.
In conclusion, 4-{4-[(Pyridin)-4-y)methyl]piperazin-
2391036-27-2 (4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine) Related Products
- 401624-13-3(1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)
- 1805079-75-7(5-Chloro-3-(difluoromethyl)-4-methylpyridine-2-carbonyl chloride)
- 25462-39-9(1’,2’-Dehydro Meprobamate)
- 2137787-89-2(5-methyl-8-nitroimidazo[1,2-a]pyridine-3-carbonitrile)
- 39190-67-5(N-Propylbutan-2-amine)
- 958880-30-3(8-bromo-4-methylisoquinoline)
- 1807159-86-9(4-Amino-3-fluoro-5-hydroxypyridine)
- 2137101-49-4(4-nitro-N-{(1s,3s)-3-aminocyclobutylmethyl}benzene-1-sulfonamide)
- 63291-60-1(5-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one)
- 2418659-90-0(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid)



